molecular formula C13H10FNO2 B14851719 N-[(4-fluoro-3-phenoxyphenyl)methylidene]hydroxylamine

N-[(4-fluoro-3-phenoxyphenyl)methylidene]hydroxylamine

Cat. No.: B14851719
M. Wt: 231.22 g/mol
InChI Key: DBGJLFKUOLXQGH-UHFFFAOYSA-N
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Description

4-Fluoro-3-phenoxybenzaldehyde oxime is an organic compound with the molecular formula C13H10FNO2. It is a derivative of benzaldehyde, where the aldehyde group is converted to an oxime and the benzene ring is substituted with a fluoro and phenoxy group. This compound is used in various chemical and industrial applications due to its unique chemical properties .

Preparation Methods

4-Fluoro-3-phenoxybenzaldehyde oxime can be synthesized through several methods. One common synthetic route involves the reaction of 4-fluoro-3-phenoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

4-Fluoro-3-phenoxybenzaldehyde oxime undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-Fluoro-3-phenoxybenzaldehyde oxime has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-phenoxybenzaldehyde oxime involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit the growth of bacteria by interfering with their cell wall synthesis. Its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

4-Fluoro-3-phenoxybenzaldehyde oxime can be compared with other similar compounds, such as:

The uniqueness of 4-Fluoro-3-phenoxybenzaldehyde oxime lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

N-[(4-fluoro-3-phenoxyphenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c14-12-7-6-10(9-15-16)8-13(12)17-11-4-2-1-3-5-11/h1-9,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGJLFKUOLXQGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC(=C2)C=NO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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